

Dichlorprop-methyl ester-d3 chemical structure

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Compound of Interest

Compound Name: Dichlorprop-methyl ester-d3

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Technical Guide: Dichlorprop-methyl ester-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dichlorprop-methyl ester-d3**, a deuterated analog of the herbicide Dichlorprop-methyl ester. This isotopically labeled compound serves as a valuable internal standard for quantitative analyses by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The inclusion of deuterium atoms provides a distinct mass difference, allowing for precise differentiation from the non-labeled compound in complex matrices.

Core Chemical Properties

Dichlorprop-methyl ester-d3 is structurally identical to Dichlorprop-methyl ester, with the exception of the three hydrogen atoms on the methyl ester group, which are replaced by deuterium atoms. This substitution minimally affects the chemical properties of the molecule but significantly alters its molecular weight.



Property	Value (Dichlorprop- methyl ester)	Value (Dichlorprop- methyl ester-d3)	Reference
Molecular Formula	C10H10Cl2O3	C10H7D3Cl2O3	[2]
Molecular Weight	249.09 g/mol	252.11 g/mol	[2]
IUPAC Name	methyl 2-(2,4- dichlorophenoxy)prop anoate	methyl-d3 2-(2,4- dichlorophenoxy)prop anoate	[3]
CAS Number	23844-57-7	Not available	
Appearance	White solid	White solid	[4]
Melting Point	116-120 °C	Not available (expected to be similar to non- deuterated form)	[4]
Purity	≥98% (for analytical standards)	Not available (typically high purity for internal standards)	[4]

Chemical Structure

The chemical structure of **Dichlorprop-methyl ester-d3** is depicted below, highlighting the deuterated methyl group.

Caption: Chemical structure of Dichlorprop-methyl ester-d3.

Experimental Protocols

The following is a generalized experimental protocol for the extraction and analysis of Dichlorprop and its esters from environmental samples, which would be applicable for the use of **Dichlorprop-methyl ester-d3** as an internal standard. This protocol is based on established environmental chemistry methods[5].

Objective: To quantify the concentration of Dichlorprop-methyl ester in a sample matrix using an internal standard method with **Dichlorprop-methyl ester-d3**.





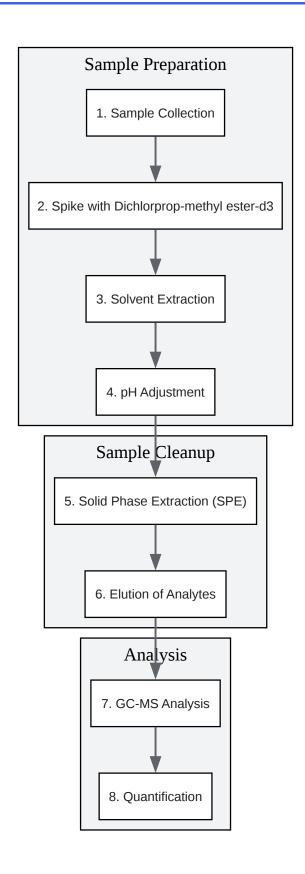


Materials:

- Sample (e.g., soil, water)
- Dichlorprop-methyl ester-d3 (internal standard)
- Organic solvents (e.g., acetone, hexane, methanol)
- Acids and bases for pH adjustment (e.g., phosphoric acid)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Gas Chromatograph-Mass Spectrometer (GC-MS)

Workflow:





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Caption: Experimental workflow for the analysis of Dichlorprop-methyl ester.



Detailed Methodology:

- Sample Preparation and Spiking:
 - A known quantity of the sample is collected.
 - A precise amount of **Dichlorprop-methyl ester-d3** internal standard solution is added (spiked) into the sample.

Extraction:

- The sample is extracted with an appropriate organic solvent mixture (e.g., acetone/hexane) to move the analyte and internal standard from the sample matrix into the solvent phase.
- Sonication or mechanical shaking can be used to improve extraction efficiency.
- pH Adjustment and Solid Phase Extraction (SPE) Cleanup:
 - The pH of the extract is adjusted to optimize the retention of the analytes on the SPE cartridge.
 - The extract is passed through a conditioned C18 SPE cartridge. Interfering substances are washed away, while the analyte and internal standard are retained.

Elution:

 The analyte and internal standard are eluted from the SPE cartridge using a small volume of an appropriate solvent.

· GC-MS Analysis:

- A small aliquot of the eluate is injected into the GC-MS system.
- The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase.



The mass spectrometer detects and quantifies the ions of the target analyte (Dichlorprop-methyl ester) and the internal standard (Dichlorprop-methyl ester-d3) based on their unique mass-to-charge ratios.

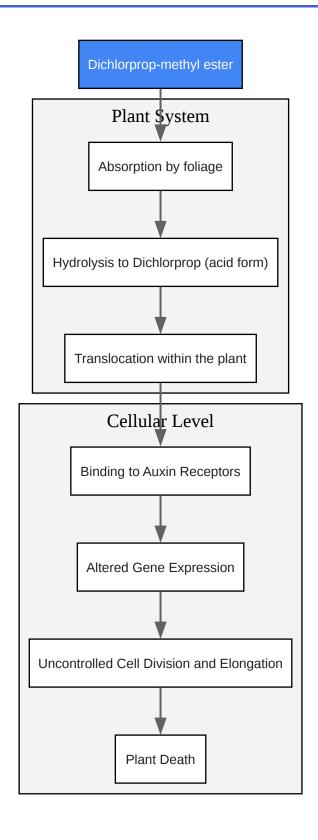
Quantification:

 The concentration of Dichlorprop-methyl ester in the original sample is calculated by comparing the peak area of the analyte to the peak area of the known concentration of the internal standard.

Signaling Pathways and Logical Relationships

Dichlorprop, the parent compound of Dichlorprop-methyl ester, is a synthetic auxin herbicide. Its mode of action involves mimicking the plant hormone auxin, leading to uncontrolled and disorganized plant growth, and ultimately, death of the susceptible plant. The ester form is typically more readily absorbed by the plant foliage.





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Caption: Simplified mode of action of Dichlorprop-methyl ester.



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